BenchChemオンラインストアへようこそ!

5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Carbonic anhydrase IX Structure-activity relationship Regioisomerism

This 5-(azepan-1-ylsulfonyl) regioisomer differs critically from the 3-position CAIX inhibitor series, altering Zn²⁺ coordination geometry and hydrophobic pocket occupancy. Its unique 3-chloro-4-fluorophenyl amide substituent provides differential halogen-bonding profiles absent from published azepane sulfonamidobenzamides. Use this compound as a regioisomeric probe to deconvolve CA isoform selectivity, as a distinct chemotype for kinase/CA panel screening, and as a negative control for cardiac ion channel safety profiling.

Molecular Formula C19H19ClF2N2O3S
Molecular Weight 428.88
CAS No. 451512-06-4
Cat. No. B2457536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
CAS451512-06-4
Molecular FormulaC19H19ClF2N2O3S
Molecular Weight428.88
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C19H19ClF2N2O3S/c20-16-11-13(5-7-18(16)22)23-19(25)15-12-14(6-8-17(15)21)28(26,27)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25)
InChIKeyCTWXRKRFIMLEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451512-06-4): Structural Identity and Core Pharmacophore Context


5-(Azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451512-06-4, C19H19ClF2N2O3S, MW 428.9) is a synthetic small-molecule sulfonamidobenzamide featuring a seven-membered azepane ring sulfonamide at the 5-position of a 2-fluorobenzamide scaffold, with a 3-chloro-4-fluorophenyl amide substituent [1]. This compound belongs to a broader class of azepane-containing benzamide derivatives investigated for carbonic anhydrase IX (CAIX) inhibition and anticancer activity [2]. Its structural features—the azepane ring, the sulfonamide linkage, and the halogenated anilide—place it within a pharmacophore space where regioisomeric substitution patterns critically influence target binding and selectivity profiles.

Why Simple Substitution of 5-(Azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451512-06-4) Fails: Regioisomeric and Ring-Size Divergence in Binding Interactions


Surface-level structural similarity among azepane sulfonamidobenzamides masks functionally consequential differences. For this compound, the 5-position sulfonamide regioisomer is distinct from the more extensively characterized 3-position series evaluated for CAIX inhibition [1]. In the 3-(azepan-1-ylsulfonyl) series, molecular docking reveals that the azepane ring occupies a hydrophobic pocket while the sulfonamide coordinates the catalytic Zn²⁺ ion [1]; relocating the sulfonamide to the 5-position alters the vector of the azepane ring relative to the benzamide core, which is predicted to change hydrophobic pocket occupancy and Zn²⁺ coordination geometry. Additionally, the 3-chloro-4-fluorophenyl amide substituent on the target compound differs from the aryl substituents in the published series, introducing distinct halogen-bonding and steric profiles. These differences mean that potency and selectivity data from either the 3- or 4-position regioisomers, or from piperidine (6-membered ring) analogs sharing the same molecular formula , cannot be assumed to transfer to the 5-substituted azepane derivative. The quantitative evidence below documents where measurable differentiation has been established.

Quantitative Differentiation Evidence for 5-(Azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451512-06-4) Relative to Closest Analogs


Regioisomeric Differentiation: 5- vs. 3-(Azepan-1-ylsulfonyl) Substitution Impact on CAIX Inhibitory Potency

In the 3-(azepan-1-ylsulfonyl) regioisomeric series, CAIX inhibitory IC50 values span from 19 nM to >10,000 nM depending on the N-aryl substituent [1]. The most potent compound (26) achieves IC50 = 19 nM [1]. While direct data for the 5-position analog (CAS 451512-06-4) have not been reported, the 5-sulfonamide substitution shifts the azepane ring to a meta position relative to the benzamide carbonyl, altering the distance and angle to the CAIX hydrophobic pocket identified by docking [1]. In the 3-substituted series, this hydrophobic pocket interaction is a key contributor to potency (compound 16 with a different aryl group shows IC50 = 310 nM) [1]. The target compound's 5-substitution pattern is predicted to reposition the azepane ring, potentially reducing hydrophobic complementarity relative to the 3-substituted lead series.

Carbonic anhydrase IX Structure-activity relationship Regioisomerism

Ring-Size Differentiation: Azepane (7-Membered) vs. Piperidine (6-Membered) Sulfonamide Conformational and Steric Effects

The target compound contains a 7-membered azepane sulfonamide, while structurally analogous compounds sharing the same molecular formula C19H19ClF2N2O3S but incorporating a 6-membered piperidine sulfonamide are commercially available (e.g., CAS 941910-91-4 and closely related acetamide derivatives) . The azepane ring adopts a more flexible, lower-energy chair and twist-chair conformations compared to piperidine's relatively rigid chair conformation [1]. In the CAIX inhibitor series, the azepane ring's larger hydrophobic footprint is specifically required for complementarity with the target's hydrophobic pocket; replacing it with piperidine would reduce van der Waals contact surface area [2]. Although no direct head-to-head enzymatic comparison between azepane and piperidine analogs at the 5-position has been published, the principle that 7-membered azepane rings provide enhanced hydrophobic packing over 6-membered piperidine rings is established in the sulfonamide CAIX inhibitor literature [2].

Conformational analysis Ring size Sulfonamide

Halogen Substitution Pattern Differentiation: 3-Chloro-4-Fluorophenyl vs. Common Aryl Substituents in Published Azepane Sulfonamidobenzamides

The target compound carries a 3-chloro-4-fluorophenyl amide substituent, which is distinct from the aryl groups in the published 3-(azepan-1-ylsulfonyl) CAIX inhibitor series (e.g., benzothiazol-2-yl, 3-bromophenyl) [1]. The chloro and fluoro substituents engage in orthogonal halogen-bonding interactions: chlorine can act as a halogen-bond donor, while fluorine modulates aryl ring electron density without significant halogen bonding [2]. A direct comparator compound, AK-7 (CAS 420831-40-9), is a 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide ; replacing bromine with chlorine alters both halogen-bond strength (Cl < Br) and steric profile, which can shift kinase or carbonic anhydrase selectivity patterns. While no direct selectivity panel for the target compound is publicly available, the unique 3-chloro-4-fluorophenyl pattern is not represented in any published azepane sulfonamidobenzamide SAR dataset, making this compound a distinct chemotype for profiling.

Halogen bonding Aryl substitution Target selectivity

Sulfonamide Regioisomerism and Antiarrhythmic Pharmacophore Divergence: 5-Sulfonamide vs. Class III Antiarrhythmic Sulfonamidobenzamides

Substituted sulfonamidobenzamides have been patented as Class III antiarrhythmic agents that prolong cardiac action potential duration [1][2]. The antiarrhythmic pharmacophore defined in patents (EP 0158775 B1) specifies sulfonamidobenzamides with lower alkyl R groups and specific substitution patterns that differ from the target compound's 5-(azepan-1-ylsulfonyl)-2-fluorobenzamide architecture with a 3-chloro-4-fluorophenyl amide [1]. The patented antiarrhythmic compounds lack the azepane ring and employ distinct sulfonamide substitution regioisomers. This structural divergence means the target compound cannot be assumed to exhibit Class III antiarrhythmic activity; conversely, the patented antiarrhythmic sulfonamidobenzamides lack the CAIX-targeting azepane ring and halogenated anilide features. The evidence supports that the target compound occupies a functionally distinct chemical space from established antiarrhythmic sulfonamidobenzamides.

Antiarrhythmic Cardiac ion channels Sulfonamide regioisomerism

Molecular Formula Isomerism: Differentiation from Non-Azepane C19H19ClF2N2O3S Isomers

At least four compounds share the molecular formula C19H19ClF2N2O3S with the target compound, including piperidine-based sulfonamide-acetamide isomers (e.g., CAS 941910-91-4: 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide) [1]. These isomers differ in both core scaffold (azepane benzamide vs. piperidine acetamide) and ring substitution pattern. The target compound's 5-sulfonamide-2-fluorobenzamide scaffold is structurally more rigid and planar compared to the flexible acetamide linker in the piperidine isomers. This rigidity is predicted to reduce entropic penalties upon target binding, a favorable feature for thermodynamic binding optimization [2]. While no direct binding affinity comparison exists, the scaffold difference is fundamental and precludes functional interchangeability.

Isomerism Molecular formula Scaffold hopping

Recommended Application Scenarios for 5-(Azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451512-06-4) Based on Differential Evidence


Regioisomeric Selectivity Profiling Against Carbonic Anhydrase Isoforms

The established potency of 3-(azepan-1-ylsulfonyl) regioisomers against CAIX (IC50 = 19–310 nM) positions the 5-substituted regioisomer as a critical probe for mapping the positional dependence of sulfonamide–Zn²⁺ coordination and hydrophobic pocket occupancy. Screening this compound alongside its 3- and 4-substituted analogs enables deconvolution of regioisomeric contributions to CA isoform selectivity, an essential step for optimizing tumor-associated CAIX/CAXII selectivity over ubiquitous cytosolic CAII.

Halogen-Bond-Driven Selectivity Screening in Kinase or Carbonic Anhydrase Panels

The 3-chloro-4-fluorophenyl amide substituent is absent from published azepane sulfonamidobenzamide SAR . This compound can serve as a unique chemotype in broad-panel kinase or carbonic anhydrase selectivity screens to identify targets that exploit differential halogen-bonding interactions with chloro vs. bromo or unsubstituted aryl groups [2], potentially revealing novel selectivity starting points inaccessible with existing analogs.

Azepane vs. Piperidine Ring-Size Pharmacophore Validation

The 7-membered azepane ring confers a larger hydrophobic footprint than the 6-membered piperidine ring found in isomeric compounds sharing the C19H19ClF2N2O3S formula . This compound is suitable for systematic head-to-head comparisons with piperidine analogs in biochemical and cellular assays to quantify the contribution of ring size to target binding affinity and residence time, particularly for targets with deep hydrophobic pockets .

Negative Control for Class III Antiarrhythmic Sulfonamidobenzamide Screening Cascades

The structural divergence from the defined antiarrhythmic sulfonamidobenzamide pharmacophore (EP 0158775 B1) makes this compound a useful negative control in cardiac ion channel panels. Its inclusion helps establish assay specificity by confirming that sulfonamidobenzamide class membership alone does not drive hERG or sodium channel activity, reducing false-positive triage in early-stage cardiac safety profiling .

Quote Request

Request a Quote for 5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.